Dimethyl 3-[(3,4-dichloroanilino)carbonyl]-1,3-thiazolane-2,4-dicarboxylate
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Overview
Description
Dimethyl 3-[(3,4-dichloroanilino)carbonyl]-1,3-thiazolane-2,4-dicarboxylate is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a thiazolane ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and is substituted with dichloroanilino and carbonyl groups. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in scientific research.
Scientific Research Applications
Dimethyl 3-[(3,4-dichloroanilino)carbonyl]-1,3-thiazolane-2,4-dicarboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 3-[(3,4-dichloroanilino)carbonyl]-1,3-thiazolane-2,4-dicarboxylate typically involves the reaction of 3,4-dichloroaniline with a thiazolane derivative under specific conditions. The reaction is often carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and may require the use of a catalyst to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability of the compound. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 3-[(3,4-dichloroanilino)carbonyl]-1,3-thiazolane-2,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The dichloroanilino group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of new derivatives with different functional groups.
Mechanism of Action
The mechanism of action of dimethyl 3-[(3,4-dichloroanilino)carbonyl]-1,3-thiazolane-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with the function of microbial enzymes, resulting in antimicrobial activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to dimethyl 3-[(3,4-dichloroanilino)carbonyl]-1,3-thiazolane-2,4-dicarboxylate include other thiazolane derivatives and compounds with dichloroanilino groups. Examples include:
- This compound analogs with different substituents on the thiazolane ring.
- Compounds with similar functional groups but different core structures, such as thiazolidinones and thiazoles.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential applications in various fields. Its distinct chemical structure allows for unique interactions with biological targets, making it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
dimethyl 3-[(3,4-dichlorophenyl)carbamoyl]-1,3-thiazolidine-2,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N2O5S/c1-22-12(19)10-6-24-11(13(20)23-2)18(10)14(21)17-7-3-4-8(15)9(16)5-7/h3-5,10-11H,6H2,1-2H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEHRYNCHMWUNMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CSC(N1C(=O)NC2=CC(=C(C=C2)Cl)Cl)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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